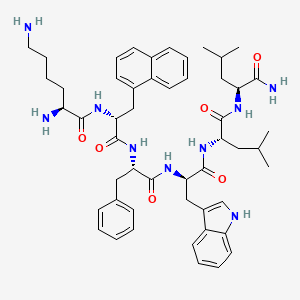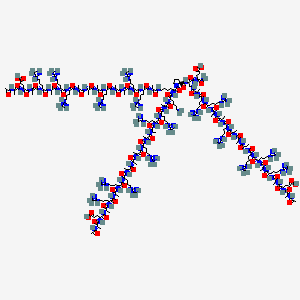
Protein Kinase C (19-31)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein Kinase C (19-31) is a peptide inhibitor of protein kinase C (PKC), derived from the pseudo-substrate regulatory domain of PKCa . It is involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins .
Molecular Structure Analysis
The molecular structure of Protein Kinase C (19-31) is complex and involves interactions with various other molecules. For instance, the C1 domain of Protein Kinase C interacts with diacylglycerol and other agonists .Chemical Reactions Analysis
Protein Kinase C (19-31) is involved in various chemical reactions, particularly those involving phosphorylation. It phosphorylates substrates at serine/threonine residues, which is important in regulating a variety of cellular events such as cell proliferation and the regulation of gene expression .Physical And Chemical Properties Analysis
Protein Kinase C (19-31) has a molecular formula of C67H118N26O16 and a molecular weight of 1543.8 g/mol . Its IUPAC name is complex, reflecting its intricate structure .Applications De Recherche Scientifique
Role in Cancer Therapy
PKC plays a significant role in cancer therapy. It is a family of phospholipid-dependent serine/threonine kinases, classified into three subfamilies: conventional or classic PKC isozymes (cPKCs; α, βI, βII, and γ), novel or non-classic PKC isozymes (nPKCs; δ, ε, η, and θ), and atypical PKC isozymes (aPKCs; ζ, ι, and λ) . PKC inhibitors and activators are used to understand PKC-mediated intracellular signaling pathways and for the diagnosis and treatment of various PKC-associated diseases, such as cancers .
Targeting PKC for Cancer Therapy
PKC isoforms are important regulators in carcinogenesis. Numerous studies have demonstrated that PKC isoforms exert both positive and negative effects on cancer cell demise . PKC isoenzymes are implicated in multiple signal transduction pathways that turn environment cues into cellular actions .
Role in Neurological Diseases
PKC is also associated with neurological diseases. The activators and inhibitors of PKC are used in understanding the PKC-mediated intracellular signaling pathways, which are crucial in the diagnosis and treatment of various neurological diseases .
Role in Cardiovascular Diseases
PKC plays a significant role in cardiovascular diseases as well. The activators and inhibitors of PKC help in understanding the PKC-mediated intracellular signaling pathways, which are essential in the diagnosis and treatment of various cardiovascular diseases .
Role in Infections
PKC is also associated with infections. The activators and inhibitors of PKC are used in understanding the PKC-mediated intracellular signaling pathways, which are crucial in the diagnosis and treatment of various infections .
Role in Antiviral Drugs Development
PKC plays a role in the development of antiviral drugs. For instance, new insights have been provided into the development of antiviral drugs or vaccines for PEDV infection .
Mécanisme D'action
Target of Action
Protein Kinase C (PKC) is a family of serine/threonine protein kinases that plays a central role in transducing extracellular signals into a variety of intracellular responses . The PKC family consists of several subtypes, each displaying distinct biochemical characteristics and enriched in different cellular and subcellular locations . PKCs are critical players in carcinogenesis, exerting both promotive and suppressive effects on tumor cell growth and metastasis .
Mode of Action
PKC interacts with its targets through a unique structural feature that is susceptible to oxidative modification . Upon activation, PKC enzymes are translocated to the plasma membrane by RACK proteins (membrane-bound receptor for activated protein kinase C proteins) . This translocation is a key step in the activation of PKC, leading to the phosphorylation of target proteins .
Biochemical Pathways
PKC is involved in multiple signal transduction pathways. It regulates the expression and activation of transcription factors implicated in cell cycle/mitogenesis, epithelial-to-mesenchymal transition, and immune function . Additionally, PKC tightly regulates transcription factors involved in the differentiation of pluripotent stem cells toward specific epithelial, mesenchymal, and hematopoietic cell lineages . Aberrant PKC expression and/or activation can lead to profound alterations in gene expression, leading to an extensive rewiring of transcriptional networks associated with mitogenesis, invasiveness, stemness, and tumor microenvironment dysregulation .
Pharmacokinetics
Pkc inhibitors and activators are used to understand pkc-mediated intracellular signaling pathways and for the diagnosis and treatment of various pkc-associated diseases . Many clinical trials of PKC inhibitors in cancers showed no significant clinical benefits, indicating a limitation to design a cancer therapeutic strategy targeting PKC alone .
Result of Action
The activation of PKC leads to a variety of cellular responses, including cell proliferation, gene expression, adhesion, differentiation, senescence, and apoptosis . Specific PKCs control the expression and activation of transcription factors implicated in cell cycle/mitogenesis, epithelial-to-mesenchymal transition, and immune function . Aberrant PKC expression and/or activation in pathological conditions, such as in cancer, leads to profound alterations in gene expression .
Action Environment
The action of PKC is influenced by various environmental factors. For example, PKC down-regulation is dependent on the amplitude and the duration of second messenger stimulation . Moreover, PKC isozymes impel prominent nuclear signaling ultimately impacting gene expression . Understanding these complexities would allow the identification of relevant molecular targets implicated in a wide spectrum of diseases .
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYXRRDLXDCSNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H118N26O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1543.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)